2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid
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Overview
Description
2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. The presence of a nitro group on the thiophene ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thioamides under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the synthesis of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-2-furyl)-4-thiazolecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(5-Nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles: Similar nitro-thiophene structure but with a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is unique due to the combination of a nitro-thiophene and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
56527-65-2 |
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Molecular Formula |
C8H4N2O4S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-3H,(H,11,12) |
InChI Key |
SNNIGNLXYVEYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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